4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid is an organic compound that features a complex aromatic structure It is characterized by the presence of fluorine, iodine, and methoxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxy Group:
Fluorobenzylation: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable base.
Formation of the Benzoic Acid: The final step involves the oxidation of a methyl group to form the carboxylic acid using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in a halogen exchange reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[(2-Fluorobenzyl)oxy]-3-hydroxy-5-methoxybenzoic acid.
Reduction: Formation of 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes. The methoxy group may also play a role in modulating its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluorobenzyl)oxy]-3-iodobenzoic acid
- 4-[(2-Fluorobenzyl)oxy]-5-methoxybenzoic acid
- 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
Uniqueness
4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and iodine atoms can enhance its interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1002970-33-3 |
---|---|
Molecular Formula |
C15H12FIO4 |
Molecular Weight |
402.16 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxybenzoic acid |
InChI |
InChI=1S/C15H12FIO4/c1-20-13-7-10(15(18)19)6-12(17)14(13)21-8-9-4-2-3-5-11(9)16/h2-7H,8H2,1H3,(H,18,19) |
InChI Key |
YOJKQRHWUJYCAV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2F |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.